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Application Note: Synthesis of Substituted 2-Nitrocyclohexanone Analogs

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Compound of Interest		
Compound Name:	2-Nitrocyclohexanone	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of substituted **2-nitrocyclohexanone** analogs, which are valuable intermediates in organic synthesis and drug discovery. Key synthetic strategies, including the nitration of cyclohexanone enol acetates and Michael additions involving nitroalkenes, are presented. This guide offers step-by-step experimental procedures, a summary of quantitative data, and workflow diagrams to facilitate the replication and adaptation of these methods in a research setting.

Introduction

α-Nitro ketones, particularly substituted **2-nitrocyclohexanone**s, are versatile synthetic building blocks. The electron-withdrawing nature of the nitro group activates the molecule for various transformations, making these compounds useful precursors for amines, nitroalkenes, and other functionalized cyclic systems. For instance, 2-(2-chlorophenyl)-**2-nitrocyclohexanone** (2-CPNCH) is a known precursor in the synthesis of ketamine[1]. The methods outlined herein provide reliable pathways to access these important chemical scaffolds.

Key Synthetic Strategies

Two primary and effective methodologies for the synthesis of substituted **2- nitrocyclohexanone**s are:



- Nitration of Cyclohexanone Enol Derivatives: This is a direct and efficient approach for introducing a nitro group at the α-position of the cyclohexanone ring. The nitration of cyclohexanone enol acetates using a mixture of trifluoroacetic anhydride and ammonium nitrate is considered one of the best methods for preparing α-nitrocyclohexanones[2]. High yields can also be achieved by adding nitric acid to a mixture of 1-acetoxycyclohexene and acetic anhydride[2].
- Michael Addition to Nitroalkenes: This strategy involves the conjugate addition of a
 cyclohexanone-derived nucleophile (typically an enamine or enolate) to an α,β-unsaturated
 nitroalkene (a Michael acceptor)[3][4]. This method is particularly useful for synthesizing
 analogs with carbon-based substituents at the 2-position of the cyclohexanone ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrocyclohexanone via Nitration of 1-Acetoxycyclohexene

This protocol is adapted from the high-yield synthesis method involving acetyl nitrate, generated in situ.

Materials:

- 1-Acetoxycyclohexene
- · Acetic anhydride
- Nitric acid (concentrated)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- · Ice bath
- Round-bottom flask with a magnetic stirrer



· Dropping funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, combine 1-acetoxycyclohexene (1 equivalent) and acetic anhydride (2 equivalents).
- Slowly add a solution of concentrated nitric acid (1.1 equivalents) in dichloromethane dropwise to the stirred mixture, maintaining the temperature below 15°C. The addition of nitric acid to the mixture of 1-acetoxycyclohexene and acetic anhydride has been shown to increase the yield to as high as 95%[2].
- After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **2-nitrocyclohexanone**.

Protocol 2: Synthesis of trans-2-(2-Nitro-1-phenylethyl)cyclohexanone via Michael Addition

This protocol describes the synthesis via an enamine intermediate, adapted from Kempf et al. [5].

Materials:

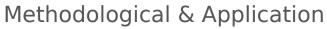


- trans-β-Nitrostyrene
- 1-Pyrrolidinocyclohexene (enamine of cyclohexanone)
- Dry diethyl ether
- Ethanol
- 1M Hydrochloric acid (HCl)
- Dry ice/acetone bath
- Round-bottom flask with a magnetic stirrer

Procedure:

- Dissolve trans-β-nitrostyrene (1 equivalent, 4.05 mmol) in dry diethyl ether (40 ml) in a round-bottom flask.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Add 1-pyrrolidinocyclohexene (1 equivalent, 4.05 mmol) dropwise to the cooled solution with stirring[5].
- After the addition, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours[5].
- To hydrolyze the enamine intermediate, add water (60 ml), ethanol (60 ml), and 1M HCl (5 ml)[5].
- Heat the mixture and stir at 60°C for 30 minutes[5].
- Remove the solvents under reduced pressure. The resulting crude product is a white solid.
- The product can be purified by recrystallization from ethanol to yield pure trans-2-(2-Nitro-1-phenylethyl)cyclohexanone. A yield of 74% has been reported for this procedure[5].

Data Presentation: Summary of Synthetic Analogs







The following table summarizes yields and conditions for various substituted **2-nitrocyclohexanone** analogs.

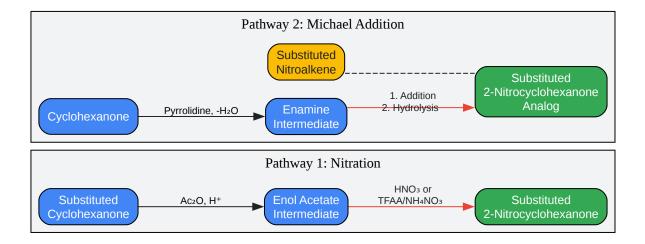


Product	Starting Materials	Key Reagents/M ethod	Yield	M.P. (°C)	Reference
2- Nitrocyclohex anone	1- Acetoxycyclo hexene	Acetic anhydride, Nitric acid	Up to 95%	39-43	[2][6]
2- Nitrocyclohex anone	1- Acetoxycyclo hexene	Acetyl nitrate	40%	39-43	[2][7]
trans-2-(2- Nitro-1- phenylethyl)c yclohexanone	trans-β- Nitrostyrene, 1- Pyrrolidinocy clohexene	Michael Addition	74%	N/A	[5]
2-(4- Nitrophenyl)- 2- nitrocyclohex anone	2-(4- Nitrophenyl)c yclohexanone	Ceric ammonium nitrate, Cu(OAc) ₂	56.6%	N/A	[8]
2-Phenyl-2- nitrocyclohex anone	2- Phenylcycloh exanone	Ceric ammonium nitrate, CuSO4	51.0%	N/A	[8]
cis/trans-6- Methyl-2- nitrocyclohex anone	2- Methylcycloh exanone enol acetate	Nitration	N/A	N/A	[2]
2-Methyl-2- nitrocyclohex anone	2- Methylcycloh exanone enol acetate	Nitration	N/A	N/A	[2]



Visualization of Synthetic Workflows

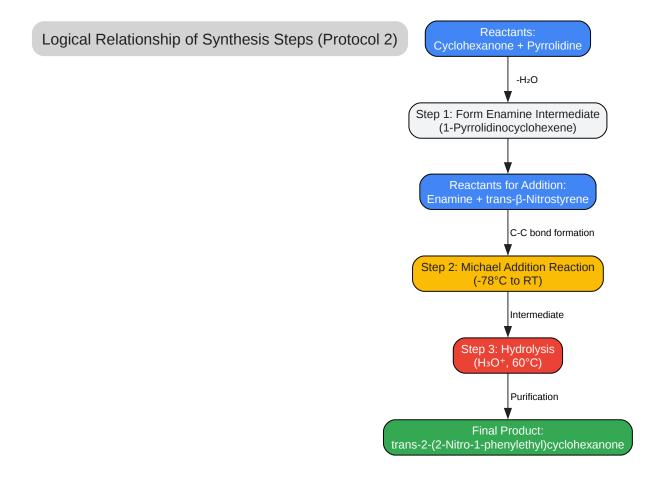
The following diagrams illustrate the general synthetic pathways described.



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Caption: General workflows for synthesizing **2-nitrocyclohexanone** analogs.





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Caption: Step-wise logical flow for the Michael addition protocol.

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